(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
CAS No.:
Cat. No.: VC8627383
Molecular Formula: C18H20N2O5S
Molecular Weight: 376.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O5S |
|---|---|
| Molecular Weight | 376.4 g/mol |
| IUPAC Name | (E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H20N2O5S/c1-3-25-16-10-4-13(12-17(16)24-2)5-11-18(21)20-14-6-8-15(9-7-14)26(19,22)23/h4-12H,3H2,1-2H3,(H,20,21)(H2,19,22,23)/b11-5+ |
| Standard InChI Key | ILPXEESYEFTSPS-VZUCSPMQSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
| SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC |
Introduction
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its specific stereochemistry, indicated by the "(2E)" prefix, which signifies that the double bond at the second carbon atom has an E (entgegen) configuration. This compound combines a phenyl ring with ethoxy and methoxy substituents, linked to a propenamide moiety, which is further connected to a sulfamoylphenyl group. The presence of these functional groups suggests potential biological activity, such as anti-inflammatory or antimicrobial properties, although specific applications may vary based on detailed research findings.
Synthesis Methods
The synthesis of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide typically involves a multi-step process:
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Starting Materials: The synthesis often begins with 4-ethoxy-3-methoxybenzaldehyde and 4-sulfamoylbenzamine.
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Condensation Reaction: These starting materials undergo a condensation reaction to form the desired amide, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
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Purification: The final product is purified using techniques such as column chromatography.
Biological Activity and Potential Applications
While specific biological activities of (2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide have not been extensively documented, compounds with similar structures often exhibit:
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Anti-inflammatory Properties: Due to the presence of sulfamoyl and methoxy groups, which are common in anti-inflammatory drugs.
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Antimicrobial Activity: The combination of ethoxy and methoxy groups on a phenyl ring can contribute to antimicrobial effects.
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